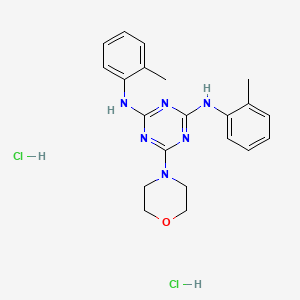

6-morpholino-N2,N4-di-o-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride

Description

6-Morpholino-N2,N4-di-o-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride is a triazine derivative featuring a morpholino group at the 6-position and o-tolyl (2-methylphenyl) substituents at the 2- and 4-positions. The dihydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or agrochemical research.

Properties

IUPAC Name |

2-N,4-N-bis(2-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O.2ClH/c1-15-7-3-5-9-17(15)22-19-24-20(23-18-10-6-4-8-16(18)2)26-21(25-19)27-11-13-28-14-12-27;;/h3-10H,11-14H2,1-2H3,(H2,22,23,24,25,26);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQVVQXRQOBUCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-morpholino-N2,N4-di-o-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with cyanuric chloride, which serves as the core triazine ring.

Nucleophilic Substitution: The chlorine atoms on the cyanuric chloride are sequentially replaced by nucleophiles. First, morpholine is introduced to form the morpholino-substituted triazine.

Further Substitution: The remaining chlorine atoms are then substituted with o-toluidine to introduce the di-o-tolyl groups.

Formation of Dihydrochloride Salt: The final compound is converted into its dihydrochloride salt form by treatment with hydrochloric acid.

The reaction conditions typically involve the use of solvents like dichloromethane or ethanol, and the reactions are carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Key Reaction Types

This compound participates in reactions typical of triazine derivatives, with substitutions and hydrolysis being prominent.

Nucleophilic Substitution

-

Mechanism : The triazine ring’s chlorine atoms (if present) act as leaving groups, enabling substitution with nucleophiles like amines or alcohols.

-

Conditions : Reaction with aromatic amines (e.g., p-toluidine) in solvents like acetone under ambient conditions .

-

Example : Reaction with p-toluidine replaces chlorine atoms, forming substituted triazines .

Hydrolysis

-

Mechanism : Hydrolysis of substituted triazines can generate amides or hydroxylamine derivatives under acidic or basic conditions.

-

Conditions : Acidic (HCl) or basic (NaOH) media catalyze hydrolysis, altering the triazine’s substituents.

Oxidation

-

Mechanism : Morpholino groups or other substituents may undergo oxidation using agents like hydrogen peroxide.

-

Conditions : Mild oxidizing agents in polar solvents (e.g., water or ethanol).

Alkylation

-

Mechanism : Reactive sites (e.g., amines) can undergo alkylation with alkyl halides or esters.

-

Conditions : Alkylating agents in polar aprotic solvents (e.g., DMF) with bases like NaOH.

Reaction Optimization

-

Continuous Flow Reactors : Large-scale production uses automated systems to control temperature and pH, improving yield and purity.

-

Microwave Assistance : Accelerates reaction times while maintaining selectivity, as observed in analogous triazine syntheses .

Analytical Methods

-

Purity Assessment : Thin-layer chromatography (TLC) is used to monitor reaction progress and isolate the final compound.

-

Structural Verification : X-ray crystallography confirms molecular geometry, as demonstrated in similar triazine derivatives .

Case Study: Substitution Reaction

A specific example involves the reaction of 2,4,6-trichloro-1,3,5-triazine with p-toluidine in acetone:

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential anticancer and antimicrobial properties. Research indicates that it may inhibit various cancer-related pathways, particularly those involving DNA topoisomerase IIα and carbonic anhydrases. These pathways are crucial for cell proliferation and survival in cancerous tissues.

Biological Activity Overview :

- Anticancer Properties :

- Induces apoptosis in cancer cell lines.

- Exhibits tumor regression in animal models when combined with other chemotherapeutics.

- Anti-inflammatory Effects :

- Modulates inflammatory responses by inhibiting cytokine production and immune cell activation.

Agriculture

The compound is being explored as a potential herbicide , capable of inhibiting specific enzymes in plants. Its efficacy in controlling weed species could provide an environmentally friendly alternative to traditional herbicides.

Materials Science

In the realm of materials science, this compound is utilized in developing polymer photostabilizers . Its ability to absorb UV radiation makes it suitable for enhancing the durability of polymers used in outdoor applications.

In Vitro Studies

Research has demonstrated that 6-morpholino-N2,N4-di-o-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride significantly reduces cell viability in various cancer cell lines through apoptosis induction.

In Vivo Efficacy

Animal studies have shown promising results with this compound leading to tumor regression in xenograft models when used alongside other chemotherapeutic agents.

Mechanism of Action

The mechanism of action of 6-morpholino-N2,N4-di-o-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride involves its interaction with specific molecular targets:

DNA Interaction: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.

Enzyme Inhibition: It can inhibit enzymes involved in cell division and growth, contributing to its antitumor effects.

Receptor Binding: The compound may bind to specific receptors, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

N,N′-Bis(4-methylphenyl)-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine hydrochloride (para-Tolyl Analog)

4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine

- Substituents : Chlorine at 4-position, methylphenyl at 2-position.

- Key Differences : The chloro group increases electrophilicity, making it reactive in substitution reactions. This contrasts with the diamine structure of the target compound, which is more stabilized for pharmaceutical applications .

- Synthesis : Prepared using Na₂CO₃ in THF with a yield of 81.3% .

4-(4-Methoxyphenyl)-6-morpholino-N-(p-tolyl)-1,3,5-triazine-2-amine

- Substituents : Methoxyphenyl group at 4-position.

- Yield (63%) suggests moderate synthetic efficiency compared to the target compound’s commercial availability .

Bis(morpholino-triazine) Derivatives

- Substituents: Dual morpholino groups.

- Key Differences: Increased polarity and water solubility due to additional morpholino groups. These derivatives are often used in kinase inhibition studies, highlighting the role of morpholino groups in modulating bioactivity .

Physicochemical Properties

Stability and Crystallography

- Crystalline Properties : highlights the role of solvates (e.g., dimethylformamide) in stabilizing triazine derivatives. The target’s dihydrochloride form likely exhibits distinct packing motifs, enhancing shelf-life .

Biological Activity

6-Morpholino-N2,N4-di-o-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride is a compound belonging to the class of 1,3,5-triazines, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications as an anticancer agent, antimicrobial agent, and enzyme inhibitor.

- IUPAC Name : 6-Morpholino-N2,N4-di-o-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride

- Molecular Formula : C21H26Cl2N6O

- Molecular Weight : 449.4 g/mol

- CAS Number : 1216850-41-7

Biological Activity Overview

The compound exhibits notable biological activities that are being researched for potential therapeutic applications:

-

Anticancer Activity :

- It has been studied for its efficacy against various cancer cell lines. Research indicates that it selectively inhibits the growth of triple-negative breast cancer cells (MDA-MB231) with significant potency .

- The mechanism of action involves the inhibition of key enzymes associated with cancer progression, such as DNA topoisomerase IIα and various kinases .

- Antimicrobial Activity :

- Enzyme Inhibition :

The biological effects of 6-morpholino-N2,N4-di-o-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride are primarily attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The compound inhibits enzymes critical for cell proliferation and survival in cancer cells.

- Induction of Apoptosis : It promotes programmed cell death in malignant cells through various signaling pathways.

Anticancer Efficacy

A study involving a library of 126 compounds based on the triazine scaffold demonstrated that derivatives similar to 6-morpholino-N2,N4-di-o-tolyl-1,3,5-triazine showed significant antiproliferative effects against several cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 6-Morpholino-N2,N4-di-o-tolyl | MDA-MB231 | ≤10 |

| Similar Triazine Derivative | MCF-7 | >50 |

| Similar Triazine Derivative | HeLa | 12.21 |

The results indicated that compounds with specific structural modifications could enhance selectivity and potency against certain cancer types .

Antimicrobial Studies

Though detailed antimicrobial studies are still emerging, initial findings suggest that the compound may inhibit the growth of pathogenic bacteria and fungi. Further investigations are needed to characterize its spectrum of activity and potential clinical applications in infectious diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 6-morpholino-N2,N4-di-o-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride?

- Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions of cyanuric chloride. First, morpholine reacts with cyanuric chloride at low temperatures (0–5°C) in anhydrous 1,4-dioxane to substitute the first chlorine. Next, di-o-tolylamine is introduced under reflux (80–100°C) to replace the remaining chlorines. The hydrochloride salt is formed by treating the intermediate with HCl in ethanol. Purification involves recrystallization from ethanol/diethyl ether. Yield optimization requires strict moisture control and stoichiometric precision .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Compare peaks with calculated shifts (e.g., aromatic protons at δ 7.2–7.5 ppm for o-tolyl groups; morpholine protons at δ 3.6–3.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular ion peak ([M+H]+) against the theoretical mass (e.g., C21H25ClN6O: 436.17 g/mol) .

- Elemental Analysis : Ensure C, H, N, Cl percentages align with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in scaled-up synthesis?

- Methodological Answer :

- Solvent Selection : Replace 1,4-dioxane with dichloroethane for better reflux efficiency and reduced toxicity .

- Catalysis : Add catalytic KI (0.5–1 mol%) to accelerate nucleophilic substitutions .

- Continuous Flow Systems : Implement microreactors for precise temperature control and reduced side-product formation .

- In-line Analytics : Use FTIR or HPLC to monitor reaction progress in real time .

Q. What strategies reconcile contradictory reports on this compound’s biological activity across studies?

- Methodological Answer :

- Standardized Assays : Re-test activity using uniform protocols (e.g., MTT assays for cytotoxicity, MIC for antimicrobial activity) with reference controls (e.g., doxorubicin for antitumor activity) .

- Structural Variant Comparison : Synthesize analogs (e.g., replacing o-tolyl with p-tolyl) to isolate substituent effects on bioactivity .

- Meta-Analysis : Aggregate data from multiple studies using computational tools (e.g., QSAR models) to identify trends in structure-activity relationships .

Q. How does the morpholino group influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- LogP Determination : Measure partition coefficients (octanol/water) to assess lipophilicity. Morpholino typically increases solubility, reducing LogP by ~0.5 units compared to non-polar substituents .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS. Morpholino groups often enhance metabolic stability by resisting CYP450 oxidation .

Stability and Handling

Q. What are the best practices for long-term storage to maintain compound stability?

- Methodological Answer :

- Storage : Keep in amber vials under argon at −20°C. Desiccants (e.g., silica gel) prevent hydrolysis of the triazine ring .

- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC to detect decomposition products (e.g., morpholine liberation) .

Application-Driven Questions

Q. What in vivo models are suitable for evaluating this compound’s antitumor efficacy?

- Methodological Answer :

- Xenograft Models : Administer 10–50 mg/kg/day (IP) in nude mice with human tumor grafts (e.g., HCT-116 colorectal cancer). Monitor tumor volume biweekly and perform histopathology post-sacrifice .

- Pharmacokinetic Profiling : Collect plasma samples at 0, 1, 4, 8, 24 h post-dose for LC-MS analysis to determine half-life and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.